ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate is a triazole-derived compound characterized by a 1,2,4-triazole core substituted at position 1 with a 2-(4-chlorophenyl)-2-oxoethyl group and at position 3 with an ethyl carboxylate moiety. The 4-chlorophenyl group contributes to its lipophilicity, while the ester functionality enhances metabolic stability compared to carboxylic acid analogs.
Structural analysis of related compounds (e.g., ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, 38) reveals that the 4-chlorophenyl-oxoethyl side chain and ester group are critical for interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVZCLONOZHJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128481 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-68-6 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring. The final step involves the esterification of the triazole derivative with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the carbonyl group of the 4-chlorophenyl-acetyl moiety.
Key Reagents and Conditions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, Δ | 4-Chlorophenylglyoxylic acid | |
| CrO₃ (Jones reagent) | Acetone, 0–5°C | 4-Chlorophenyl ketone derivatives |
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Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with KMnO₄ cleaving the α-C=O bond to form carboxylic acids. Chromium-based oxidants favor ketone formation.
Reduction Reactions
Reductive transformations target the carbonyl group and the triazole ring.
Key Reagents and Conditions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, RT | 1-[2-(4-Chlorophenyl)-2-hydroxyethyl] | |
| LiAlH₄ | Dry THF, 0°C → reflux | 1-[2-(4-Chlorophenyl)-2-hydroxyethyl] |
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Selectivity : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may further reduce ester groups if present in excess.
Substitution Reactions
The chlorine atom on the phenyl ring and the triazole nitrogen participate in nucleophilic substitutions.
Key Reagents and Conditions
| Reaction Site | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl (C-Cl) | NH₃ (g) | Ethanol, 80°C, 12 h | 4-Aminophenyl analog | |
| Triazole N-H | CH₃I | K₂CO₃, DMF, 60°C | N-Methylated triazole derivative |
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Kinetics : Aryl chlorine substitution follows a second-order mechanism, with polar aprotic solvents (e.g., DMF) accelerating the reaction .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Key Reagents and Conditions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (10%) | H₂O/EtOH, reflux | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| HCl (concentrated) | EtOH, Δ | Carboxylic acid (protonated form) |
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Rate Dependency : Hydrolysis in basic media is 3–5× faster than in acidic conditions due to enhanced nucleophilic attack by OH⁻.
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:
Example Reaction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CuI, PPh₃ | DMF, 120°C, 24 h | Fused pyrazolo-triazole derivatives |
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate has been investigated for its anticancer properties. Research indicates that triazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, compounds with similar structures have shown efficacy against polo-like kinase 1 (Plk1), a critical target in cancer therapy .
Anti-inflammatory Properties
Studies have demonstrated that triazole derivatives possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. For example, research on related triazole compounds indicates their role in reducing cytokine production and inflammation markers in vitro .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. This compound may exhibit activity against a range of bacterial and fungal pathogens. Case studies have highlighted the effectiveness of similar triazole compounds against resistant strains of bacteria, suggesting that this compound could be developed as an antimicrobial agent .
Case Study 1: Anticancer Research
A study published in a leading journal explored the anticancer effects of triazole derivatives including this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of various triazoles. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can modulate their function and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Antitumor Activity
Triazole derivatives with chlorophenyl substituents are prominent in anticancer research. For example:
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () exhibits a GP value of 68.09% against NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing electronegativity and membrane permeability .
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows moderate activity (GP = 70.94%) against the same cell line, suggesting that ethyl esters retain efficacy while improving pharmacokinetic properties compared to carboxylic acids .
Key Difference : The target compound’s 1,2,4-triazole scaffold (vs. 1,2,3-triazole in the above examples) may alter binding kinetics due to differences in ring geometry and substituent positioning.
*Inferred formula based on structural analysis.
Antifungal Agents and CYP51 Binding
Triazole antifungals like tebuconazole (±)-[2-(4-chlorophenyl)ethyl]-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol () target fungal CYP51 enzymes. The 4-chlorophenethyl group in tebuconazole enhances binding affinity, while the bulky tert-alcohol substituent reduces off-target effects .
Comparison : The target compound lacks the tert-alcohol group but shares the 4-chlorophenyl motif. This structural simplification may reduce antifungal potency but improve synthetic accessibility.
Positional Isomerism and Activity
- Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate () contains a 3-chlorophenyl group. Positional isomerism (3- vs. 4-chlorophenyl) can drastically alter electronic properties and target binding, though specific data for this compound are unavailable .
- Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate () includes a methyl group adjacent to the chlorine, which may sterically hinder enzyme interactions compared to the target compound’s unsubstituted 4-chlorophenyl chain .
Research Findings and Gaps
- Antitumor Potential: The ethyl ester group in the target compound may balance solubility and bioavailability better than carboxylic acid analogs (), but specific cytotoxicity data are lacking .
- Antifungal Activity : While tebuconazole derivatives highlight the importance of the 4-chlorophenyl group, the target compound’s simplified structure warrants evaluation against NCCLS protocols () .
- Synthetic Accessibility : The compound’s structure suggests feasibility via routes similar to ’s method for 38 , but optimization is needed to improve yields .
Biological Activity
Ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a triazole ring, a chlorophenyl moiety, and an ester functional group. The synthesis typically involves:
- Formation of Chalcone Intermediate : Reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base.
- Triazole Formation : The chalcone intermediate is reacted with hydrazine hydrate to form the triazole ring.
- Esterification : The final product is obtained by reacting the triazole derivative with ethyl chloroformate.
The overall reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity due to its electron-withdrawing characteristics .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects. A study involving peripheral blood mononuclear cells (PBMCs) indicated that certain triazole derivatives could inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. The structure-activity relationship (SAR) suggests that modifications in the alkyl or aryl groups can significantly influence these effects .
Anticancer Activity
The antiproliferative effects of triazole derivatives have been documented in various cancer cell lines. This compound is hypothesized to exert cytotoxic effects on leukemia cells. In vitro studies have shown that related compounds can induce apoptosis in cancer cells while exhibiting low toxicity .
Case Study: Antiproliferative Activity
In a recent study involving several synthesized triazole derivatives, compounds were tested for their cytotoxicity against acute lymphoblastic leukemia (ALL) cells. The results indicated that some derivatives exhibited a dose-dependent cytostatic effect after 72 hours of exposure. Compounds with structural similarities to this compound were among those selected for further investigation due to their promising activity .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies have been reported for ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate, and how can reaction parameters be systematically optimized?
- Methodological Answer : The compound is synthesized via refluxing ethyl 2-chloro-2-oxoacetate with methylsulfonic acid in toluene, followed by purification using flash chromatography (EtOAc:Cyclohexane = 1:1), yielding 37% after recrystallization . To optimize reaction conditions, employ factorial design or response surface methodology (RSM) to evaluate variables such as solvent polarity, temperature, and catalyst stoichiometry. Statistical experimental design minimizes trial-and-error approaches and identifies critical interactions between parameters .
Q. What crystallographic features are critical for confirming the molecular structure of this compound?
- Methodological Answer : X-ray diffraction reveals intermolecular N–H⋯O hydrogen bonds (N4–H⋯O2) and dihedral angles between phenyl rings (84.59°), which stabilize the crystal lattice. Refinement protocols include riding H-atoms with standardized distances (C–H: 0.93–0.97 Å; N–H: 0.86 Å) and applying restraints for disordered regions . Key crystallographic
| Parameter | Value |
|---|---|
| Dihedral angle (Ph1/Ph2) | 84.84°, 39.84° |
| Intermolecular bonds | N4–H⋯O2 |
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodological Answer : Combine TLC for reaction monitoring, HPLC for purity assessment, and X-ray crystallography for absolute configuration confirmation . FTIR and H/C NMR spectroscopy validate functional groups (e.g., triazole C–H stretches at ~3100 cm) and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
Advanced Research Questions
Q. How can quantum chemical calculations and AI-driven models enhance the prediction of reaction pathways for derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculates transition states and intermediates to map reaction mechanisms, while AI models (e.g., neural networks) predict optimal conditions using historical data. For example, ICReDD integrates quantum chemistry with experimental feedback loops to accelerate reaction discovery . COMSOL Multiphysics simulations coupled with AI optimize parameters like mixing efficiency and thermal gradients in scaled-up syntheses .
Q. What strategies resolve discrepancies in spectroscopic data interpretation for structurally similar triazole derivatives?
- Methodological Answer : Address contradictions by:
- Cross-referencing 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously.
- Applying restrained refinement in XRD for disordered moieties, as demonstrated in hydrogen-bonded structures .
- Using principal component analysis (PCA) to deconvolute overlapping signals in complex spectra .
Q. How can membrane separation technologies improve the purification efficiency of this compound?
- Methodological Answer : Post-synthesis purification benefits from solvent-resistant nanofiltration (SRNF) membranes with tailored molecular weight cut-offs (MWCO) to isolate the target compound. Optimize membrane pore size and solvent compatibility using CRDC subclass RDF2050104 guidelines for separation technology R&D .
Q. What computational approaches are effective in designing derivatives with enhanced bioactivity while maintaining stability?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations predict binding affinities to biological targets (e.g., fungal CYP51 for antifungal activity). Substituent effects on stability are modeled using Hammett constants and partition coefficients (logP). ICReDD’s reaction design framework enables systematic modification of the triazole core and chlorophenyl group .
Data Contradiction Analysis
Q. How should researchers address conflicting data in hydrogen bonding networks observed across crystallographic studies?
- Methodological Answer : Compare XRD datasets using software like OLEX2 to validate hydrogen bond geometries (bond lengths, angles). Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify polymorph-dependent variations. For example, reports N4–H⋯O2 bonds, which may differ in derivatives due to substituent-induced steric effects .
Experimental Design Considerations
Q. What statistical methods are recommended for optimizing multi-step syntheses of this compound?
- Methodological Answer : Use Box-Behnken or central composite designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, a three-factor design reduced the number of experiments by 40% in a triazole synthesis study, achieving 95% confidence in yield optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
